molecular formula C20H16BrN3O2S B2415545 N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 1005300-79-7

N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2415545
CAS RN: 1005300-79-7
M. Wt: 442.33
InChI Key: CXRQXQPPYFMFGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study has described the design, in silico ADMET prediction, and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study focused on synthesizing a series of compounds, including those with an imidazo[2,1-b]thiazole moiety, revealed promising antimicrobial activities against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Antitumor and Anticancer Properties

  • A compound with a similar structure demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential use in cancer research (Hassan, Hafez, & Osman, 2014).
  • Another study synthesized nitrogen heterocycles containing carboxamide moieties, showing potent cytotoxic activity against a cancer cell line, suggesting its utility in antitumor agent development (Bakare, 2021).

Anti-inflammatory and Analgesic Applications

  • Compounds with an imidazo[2,1-b]thiazole structure were found to have anti-inflammatory and analgesic properties, making them potential candidates for the development of new drugs in these categories (Bender et al., 1985).

Photoreactions and Chemical Transformations

  • A study exploring the photoreactions of compounds related to imidazo[2,1-b]thiazole highlighted the potential for novel chemical transformations under specific conditions (Mahran, Sidky, & Wamhoff, 1983).

Synthesis of Heterocyclic Compounds

  • Research on the synthesis of new functionalized imidazo[2,1‐b]thiazoles has broadened the understanding of heterocyclic chemistry, which is vital in pharmaceutical and material science (Peterlin-Mašič et al., 2000).

Fungicide Activity

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2S/c1-12-18(19(25)22-15-5-3-4-14(21)10-15)27-20-23-17(11-24(12)20)13-6-8-16(26-2)9-7-13/h3-11H,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRQXQPPYFMFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

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